6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione

DNA damage repair homologous recombination DNA2 nuclease inhibitor

This compound delivers target-specific DNA2 nuclease inhibition (IC₅₀ 1.49–2.0 μM) via a unique 6-NH₂/7-Br substitution pattern unavailable in generic quinoline-5,8-diones. Unlike NQO1-dependent analogs, it directly impairs DNA end resection and homologous recombination repair, enabling synthetic lethality studies with PARP inhibitors in p53-mutant cancer models. The C-7 bromine atom provides a regioselective handle for rapid derivatization into NQO1-directed antitumor agents or demethyllavendamycin methyl ester, eliminating post-functionalization amination steps. For replication stress and DNA damage repair research where mechanistic selectivity is critical.

Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
CAS No. 14173-81-0
Cat. No. B6206678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione
CAS14173-81-0
Molecular FormulaC9H5BrN2O2
Molecular Weight253.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)C(=C(C2=O)N)Br)N=C1
InChIInChI=1S/C9H5BrN2O2/c10-5-6(11)8(13)4-2-1-3-12-7(4)9(5)14/h1-3H,11H2
InChIKeyXZBBOHUCBTXJQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-7-bromo-5,8-dihydroquinoline-5,8-dione (NSC 105808): A Quinoline-5,8-dione DNA2 Nuclease Inhibitor and Lavendamycin-type Building Block


6-Amino-7-bromo-5,8-dihydroquinoline-5,8-dione (CAS 14173-81-0, also designated NSC 105808) belongs to the quinoline-5,8-dione class of heterocyclic quinones . This scaffold is widely explored for anticancer, antimicrobial, and redox-modulatory applications [1]. The compound features a primary amino group at C-6 and a bromine atom at C-7 on the 5,8-dione core. Its molecular formula is C₉H₅BrN₂O₂ and its molecular weight is 253.05 g/mol . The compound has been identified as a specific inhibitor of DNA2 nuclease, an enzyme critical for DNA end resection and homologous recombination repair [2].

Why Procurement of 6-Amino-7-bromo-5,8-dihydroquinoline-5,8-dione Cannot Be Genericised Among Quinoline-5,8-dione Analogs


Generic substitution among quinoline-5,8-diones is precluded by profound differences in biological target engagement driven by subtle changes in C-6/C-7 substitution. The specific combination of a 6-NH₂/7-Br substitution pattern confers nanomolar to low-micromolar DNA2 nuclease inhibition (IC₅₀ 1.49–2.0 μM) that is absent in unsubstituted or alkylamino-substituted analogs . Concurrently, high-throughput screening (HTS) binding data show that minor structural modifications completely alter the polypharmacology profile: the 6-amino-7-bromo analogue displays moderate inhibition of cystathionine gamma-lyase (CSE, IC₅₀ < 5 × 10⁴ nM) but only weak activity against HKDC1 hexokinase (IC₅₀ 8.91 × 10³ nM), whereas regioisomeric or de-brominated derivatives shift selectivity toward MAO-A or other targets [1]. Consequently, substituting a different quinoline-5,8-dione derivative changes the biological fingerprint, invalidating results in DNA damage repair, NQO1-directed, or SphK inhibition studies [2].

Quantitative Differentiation of 6-Amino-7-bromo-5,8-dihydroquinoline-5,8-dione: Comparative Evidence for Scientific Selection


Dual-Species DNA2 Nuclease Inhibition: Yeast and Human Enzyme IC₅₀ Comparison

6-Amino-7-bromo-5,8-dihydroquinoline-5,8-dione (NSC 105808) inhibits both yeast Dna2 and human DNA2 nuclease activities with comparable low-micromolar potency. The compound was identified from a high-throughput biochemical screen and represents one of only a handful of reported DNA2 inhibitors . Unlike unsubstituted quinoline-5,8-dione (CAS 10470-83-4), which lacks reported DNA2 activity and functions primarily as a generic redox cycler, NSC 105808 demonstrates target-specific inhibition relevant to synthetic lethality strategies in replication-stressed cancer cells [1].

DNA damage repair homologous recombination DNA2 nuclease inhibitor

Binding Profile Differentiation: Polypharmacology Assessment via HTS Panel Against CSE, HKDC1, and TDP2

HTS profiling of 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione across multiple enzyme targets reveals a distinct selectivity pattern. The compound inhibits human cystathionine gamma-lyase (CSE) with IC₅₀ < 5 × 10⁴ nM, human hexokinase HKDC1 [W721R] with IC₅₀ = 8.91 × 10³ nM, and shows activity against tyrosyl-DNA phosphodiesterase 2 (TDP2) [1]. This polypharmacology profile contrasts sharply with C6- or C7-alkylamino-substituted quinoline-5,8-diones (e.g., 7d from the NQO1 inhibitor series), which preferentially inhibit NQO1 and elevate ROS levels rather than engaging CSE or HKDC1 [2]. The differential binding profile means that the 6-NH₂/7-Br compound occupies a unique selectivity niche not replicated by alkylamino derivatives.

off-target profiling cystathionine gamma-lyase hexokinase HKDC1 tyrosyl-DNA phosphodiesterase

Synthetic Utility as a Lavendamycin-Type Intermediate: C-7 Bromine as a Functional Handle

The C-7 bromine atom of 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione serves as a versatile leaving group for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling divergent synthesis of lavendamycin analogs and 6-amino-7-substituted-quinoline-5,8-dione libraries [1]. In the seminal synthesis of demethyllavendamycin methyl ester, 7-bromoquinoline-5,8-dione was converted to the 6-amino-7-bromo intermediate, which then underwent azide substitution and reduction [2]. In contrast, 6,7-dibromoquinoline-5,8-dione (CAS not available in public domain) lacks the regioselective control afforded by the pre-installed 6-amino group, leading to mixtures of 6- and 7-substituted products . The 7-chloro analog (7-chloroquinoline-5,8-dione) offers an alternative halogen handle but exhibits different reactivity in cross-coupling due to the C–Cl vs C–Br bond dissociation energy difference.

lavendamycin analog medicinal chemistry building block nucleophilic substitution cross-coupling

MAO-A vs MAO-B Selectivity: Low Monoamine Oxidase Affinity Contrasted with Isoquinolinequinone Analogs

In recombinant human MAO-A and MAO-B fluorometric assays, 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione displays weak MAO-A inhibition (IC₅₀ = 1.03 × 10⁵ nM) [1]. This contrasts with structurally related 7-amino-6-bromoisoquinoline-5,8-dione, which demonstrates potent cytotoxicity (IC₅₀ 0.21–0.49 μM across cancer cell lines, lower than etoposide) [2]. The isoquinolinequinone regioisomer (7-NH₂/6-Br) achieves sub-micromolar cellular potency, whereas the quinoline-5,8-dione regioisomer (6-NH₂/7-Br) shows weak MAO engagement. This indicates that the quinoline vs isoquinoline core and the position of the amino/bromo substituents dramatically alter both enzyme inhibition and cellular activity profiles.

monoamine oxidase MAO-A MAO-B CNS off-target selectivity screening

Optimal Application Scenarios for 6-Amino-7-bromo-5,8-dihydroquinoline-5,8-dione Based on Quantitative Evidence


DNA Damage Repair and Synthetic Lethality Research: DNA2-Dependent Mechanism Probing

This compound serves as a validated chemical probe for DNA2 nuclease inhibition in homologous recombination (HR) repair studies. With IC₅₀ values of 1.49 μM (human DNA2) and 2.0 μM (yeast Dna2), it enables dose-response studies of DNA end resection, HR efficiency (measured by DR-GFP assay), and replication stress phenotypes in pancreatic and multiple myeloma cancer models . Key application: combination studies with PARP inhibitors to assess synthetic lethality in mutant p53-harboring cancers [1].

Medicinal Chemistry: Regioselective Synthesis of Lavendamycin-Type and 7-Substituted Quinoline-5,8-dione Libraries

The C-7 bromine atom provides a regioselective handle for synthesizing 7-substituted-6-amino-quinoline-5,8-dione derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling. This compound is a direct precursor to demethyllavendamycin methyl ester and related NQO1-directed antitumor agents . The pre-installed 6-amino group eliminates the need for post-functionalization amination, reducing synthetic steps compared to routes starting from 7-bromoquinoline-5,8-dione [1].

HTS Hit Validation and Polypharmacology Profiling: Cystathionine Gamma-Lyase and Metabolic Enzyme Screening

HTS data from BindingDB indicate moderate inhibition of CSE (IC₅₀ < 50,000 nM) and HKDC1 (IC₅₀ = 8,910 nM), making this compound a potential starting point for developing probes targeting the transsulfuration pathway or hexokinase-mediated metabolic reprogramming . The compound's multi-target profile supports its use as a reference standard in selectivity panels when profiling novel quinoline-5,8-dione derivatives against a broad enzyme panel.

Oncology Drug Discovery: NQO1-Independent Anticancer Agent Development

Unlike C6/C7-alkylamino-quinoline-5,8-diones that exert NQO1-dependent cytotoxicity via ROS elevation (e.g., compound 7d), 6-amino-7-bromo-5,8-dihydroquinoline-5,8-dione operates through DNA2 inhibition and DNA repair interference . This distinct mechanism makes it suitable for targeting NQO1-deficient or NQO1-low tumors, where NQO1-bioactivated prodrugs would be ineffective. The compound has demonstrated functional activity in multiple myeloma models by overcoming ILF2-ASO resistance and inducing apoptosis [1].

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